molecular formula C19H17ClFN3O2S B11686380 (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11686380
M. Wt: 405.9 g/mol
InChI Key: NQVHPKPOXHFBBN-UHFFFAOYSA-N
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Description

(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method includes the condensation of 3-chloro-4-methylaniline with 3-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate derivatives

Uniqueness

(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClFN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17ClFN3O2S/c1-11-6-7-14(9-15(11)20)22-18(26)16-10-17(25)24(2)19(27-16)23-13-5-3-4-12(21)8-13/h3-9,16H,10H2,1-2H3,(H,22,26)

InChI Key

NQVHPKPOXHFBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)C)Cl

Origin of Product

United States

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